molecular formula C20H21F3N2O3S B2998622 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396749-99-7

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2998622
CAS No.: 1396749-99-7
M. Wt: 426.45
InChI Key: GNZWPRNMJZFJLR-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a critical enzyme in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . It plays a pivotal role in thrombin generation and clot formation .

Mode of Action

The compound acts as a direct inhibitor of activated Factor Xa . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity . The compound produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-14-12-17(9-10-18(14)25-11-3-2-4-19(25)26)24-29(27,28)13-15-5-7-16(8-6-15)20(21,22)23/h5-10,12,24H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZWPRNMJZFJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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